ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine
Description
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine is a benzodiazepine derivative characterized by a fused benzo[d][1,3]benzodiazepine core and a tetrahydroazepinium substituent. The inclusion of ethanol in its nomenclature suggests it may exist as a solvate or co-crystal, a common practice to enhance solubility or stability during synthesis or purification . Benzodiazepines are renowned for their pharmacological roles, particularly as anxiolytics and GABA receptor modulators, though this compound’s specific biological activity remains underexplored in the provided evidence. Its structural complexity, including the azepinium ring, may confer unique binding or pharmacokinetic properties compared to classical benzodiazepines like diazepam or lorazepam .
Properties
CAS No. |
2870-28-2 |
|---|---|
Molecular Formula |
C21H26N3O+ |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C19H20N3.C2H6O/c1-2-8-14-22(13-7-1)19-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)21-19;1-2-3/h3-6,9-13H,1-2,7-8,14H2,(H,20,21);3H,2H2,1H3/q+1; |
InChI Key |
IDCQHGIACKVLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1CCC=[N+](CC1)C2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine involves multiple steps, including the formation of azepine and benzodiazepine rings. One common approach is the multicomponent heterocyclization reaction, which allows for the efficient construction of the azepine scaffold . This method often involves the use of cerium(IV) ammonium nitrate (CAN) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically relies on one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . The use of multicomponent reactions is also prevalent in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in GABAergic and serotonergic systems .
Comparison with Similar Compounds
Core Structural Differences
The compound’s benzo[d][1,3]benzodiazepine scaffold distinguishes it from other benzodiazepine derivatives. For instance:
- Triazolo[4,3-a][1,5]benzodiazepines (e.g., compounds in ) feature a triazole ring fused to the benzodiazepine core, altering electronic properties and receptor affinity .
- 1,4-Benzodiazepines (e.g., 3-amino-7-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one in ) have a simpler seven-membered ring without azepinium substituents, leading to differences in conformational flexibility and metabolic stability .
Pharmacological and Functional Comparisons
Anxiolytic and Receptor Interactions
Apigenin, a flavonoid acting as a benzodiazepine ligand, shares anxiolytic effects via GABA receptor modulation . Ethanol’s presence in the compound’s structure (or as a co-solvent) could influence bioavailability or receptor binding, akin to interactions observed between ethanol and zolpidem or classical benzodiazepines .
Solubility and Bioavailability
Ethanol’s inclusion may improve aqueous solubility, a common challenge for hydrophobic benzodiazepines. and emphasize ethanol’s utility in recrystallization and purification, which could enhance the compound’s stability compared to analogs synthesized in less polar solvents.
Key Research Findings and Data Gaps
Critical Observations
- Structural Uniqueness: The azepinium moiety and ethanol association differentiate this compound from triazolo- or 1,4-benzodiazepines, warranting further studies on its receptor specificity.
- Synthetic Challenges: Prolonged reaction times in ethanol (e.g., 36–48 hours for triazolobenzodiazepines) suggest optimization is needed for scalable synthesis .
Unresolved Questions
- Pharmacokinetics: No direct data on absorption, metabolism, or toxicity are available.
- Ethanol’s Role: Whether ethanol is a structural component, solvate, or residual solvent remains unclear, impacting regulatory and formulation considerations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
